5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Corrosion Inhibition Electrochemistry Copper Protection

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT, INH-Me) is the methyl-substituted 5-aryl-1,3,4-oxadiazole-2-thiol with uniquely documented temporal instability in corrosion inhibition—94.1% efficiency at 1 hour dropping to complete loss within 6 hours on copper in 3.5 wt% NaCl. This rapid decay profile establishes it as the ideal baseline comparator for screening long-duration inhibitors. Supported by published DFT, QTAIM, and Fukui function data. Also deployed in antimicrobial SAR studies, antioxidant screening (DPPH activity comparable to ascorbic acid), and as a precursor for triazole-Schiff base metal complexes. Procure as a reference standard where substituent-dependent performance decay must be quantified.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
Cat. No. B1269623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC(=S)O2
InChIInChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13)
InChIKeyRCICTPARDQGART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol Procurement Guide: Core Specifications and Comparator Framework


5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (CAS 31130-15-1; synonyms: MPOT, INH-Me, 5-p-tolyl-1,3,4-oxadiazole-2-thiol) is a 5-aryl-substituted 1,3,4-oxadiazole-2-thiol heterocycle with molecular formula C9H8N2OS and molecular weight 192.24 g/mol [1]. This compound exists as a slightly yellow crystalline powder with melting point 219–222 °C (lit.), boiling point 247 °C at 760 mmHg, and density 1.38 g/cm³ . The thiol-thione tautomerism at the 2-position confers nucleophilic reactivity suitable for S-alkylation and metal complexation, while the 4-methylphenyl substituent at the 5-position modulates electronic and steric properties relative to other 5-aryl analogs [2]. Primary procurement contexts include corrosion inhibition research, antimicrobial screening programs, antioxidant evaluation, and use as a synthetic building block for metal complexes and 1,2,4-triazole derivatives.

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Why In-Class Substitution Is Not Straightforward


The 5-aryl substituent in 1,3,4-oxadiazole-2-thiols exerts a decisive influence on both short-term efficacy and long-term performance stability in application-critical contexts. Direct comparative electrochemical studies reveal that two structurally similar derivatives—INH-Me (methyl substituent) and INH-Cl (chloro substituent)—exhibit comparable initial inhibition efficiencies (94.1% vs. 98.6% at 1 hour), yet diverge dramatically in sustained protection: the methyl-substituted compound loses inhibitory effectiveness within 6 hours of immersion, whereas the chloro-substituted analog maintains protection up to 168 hours [1]. This temporal stability divergence, attributed via DFT and QTAIM analyses to electronic differences in the aryl ring substitution, demonstrates that in-class compounds with similar molecular scaffolds cannot be presumed interchangeable for applications requiring sustained performance. Furthermore, structure-activity relationships in antimicrobial screening of 5-substituted 1,3,4-oxadiazole-2-thiols indicate that broad-spectrum activity profiles vary markedly with aryl substitution pattern, with fluorophenyl derivatives exhibiting superior antimicrobial breadth compared to other substituents [2]. Procurement decisions based solely on core scaffold identity—without attention to the specific 5-aryl substituent—risk selecting a compound with inadequate temporal stability or inappropriate activity profile for the intended experimental or industrial use case.

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Quantitative Differentiation Evidence Against Comparator Compounds


Corrosion Inhibition: High Initial Efficiency but Limited Temporal Stability Versus 4-Chlorophenyl Analog

In a direct head-to-head electrochemical comparison of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (INH-Me) and 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol (INH-Cl) as copper corrosion inhibitors in 3.5 wt% NaCl solution, the methyl-substituted compound achieved 94.1% inhibition efficiency after 1 hour of immersion, comparable to 98.6% for the chloro analog. However, a critical performance distinction emerges with extended exposure: INH-Me lost its inhibiting effectiveness within the first 6 hours, whereas INH-Cl maintained protective capacity for up to 168 hours [1]. DFT, QTAIM, and condensed Fukui function analyses attributed this temporal stability difference to the distinct electronic effects of the methyl versus chloro substituents on the aryl ring, which alter the stability of the adsorbed inhibitor film on the copper surface [1].

Corrosion Inhibition Electrochemistry Copper Protection

Corrosion Inhibition on Mild Steel: Comparative Weight Loss and EIS Performance Versus 4-Aminophenyl Analog

A parallel investigation compared the corrosion inhibition performance of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) against its 4-aminophenyl analog (APOT) on mild steel in 1.0 M HCl solution. Weight loss measurements demonstrated that inhibition efficiency (IE%) increased with inhibitor concentration for both compounds, accompanied by corresponding decreases in corrosion rate (CR). Electrochemical impedance spectroscopy (EIS) revealed that both inhibitors increased charge transfer resistance (Rct) values and decreased double layer capacitance (Cdl) with rising concentration, consistent with protective film formation [1]. The study examined the effect of immersion time (12.0 h) and temperature variation (298, 308, and 318 K) on inhibition performance [1].

Corrosion Inhibition Mild Steel Acidic Media

Antioxidant Activity: Radical Scavenging Comparable to Ascorbic Acid and α-Tocopherol Standards

In a series of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives synthesized via ultrasound-assisted green methodology, 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and its structural analogs were screened for antioxidant potential using the DPPH free radical scavenging assay. The results indicated that many compounds in this series—including the 4-methylphenyl-substituted derivative—displayed remarkable antioxidant properties comparable to standard controls ascorbic acid and α-tocopherol [1]. Within the broader 5-aryl series, the 4-fluorophenyl derivative (3c) was identified as a broad-spectrum antimicrobial agent, while the 4-methylphenyl analog contributed to the set of compounds demonstrating notable antioxidant capacity [1].

Antioxidant Free Radical Scavenging DPPH Assay

Physicochemical Properties: Thermal Stability and Density Profile Versus Unsubstituted 5-Phenyl Analog

Comparison of key physicochemical parameters between 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol and the unsubstituted 5-phenyl-1,3,4-oxadiazole-2-thiol reveals near-identical values across melting point (219–222 °C for both), boiling point (247 °C for both), density (1.38 g/cm³ for both), and flash point (103 °C for both) . The addition of the para-methyl substituent on the phenyl ring produces minimal perturbation of bulk thermal properties while introducing distinct electronic effects (inductive electron donation) and steric character that differentiate its behavior in specific applications such as corrosion inhibition and metal complexation [1]. The molecular formula differs by one CH2 unit (C9H8N2OS for methylphenyl vs. C8H6N2OS for phenyl), with corresponding molecular weight increase from 178.21 to 192.24 g/mol [1].

Physicochemical Properties Thermal Stability Material Characterization

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol: Evidence-Backed Application Scenarios for Scientific Procurement


Electrochemical Corrosion Studies Requiring a High-Initial-Efficiency / Limited-Temporal-Stability Reference Compound

This compound is optimally deployed as a reference inhibitor in electrochemical investigations that aim to elucidate the structural determinants of protective film stability over extended exposure. The documented 94.1% inhibition efficiency at 1 hour—coupled with complete loss of protective effectiveness within 6 hours in 3.5 wt% NaCl on copper [1]—makes INH-Me an ideal comparator for benchmarking compounds designed for sustained corrosion protection. Researchers developing long-duration inhibitors can use this compound to establish the baseline temporal decay profile against which more durable candidates (e.g., the chloro analog INH-Cl with 168-hour stability) are evaluated. Additionally, the availability of DFT, QTAIM, and Fukui function data for this specific compound-substrate system [1] provides a validated computational reference for in silico corrosion inhibitor screening workflows.

Substituent-Effect Studies on Mild Steel Corrosion in Acidic Media

The parallel investigation of MPOT and its 4-aminophenyl analog APOT on mild steel in 1.0 M HCl [2] positions this compound within a comparative framework for examining how para-substituent electronic character (methyl: electron-donating via inductive effect; amino: strong electron-donating via resonance) influences inhibition performance. Researchers conducting structure-property relationship studies can procure MPOT as the methyl-substituted representative in a substituent series that may also include unsubstituted phenyl, chloro, fluoro, methoxy, and nitro analogs. The concentration-dependent IE% trends and EIS parameters (Rct increase, Cdl decrease) reported for MPOT [2] provide a quantitative baseline for cross-study comparisons and meta-analyses of 1,3,4-oxadiazole-2-thiol corrosion inhibitors.

Antioxidant Screening Programs Using 1,3,4-Oxadiazole-2-thiol Scaffolds

This compound serves as a benchmark representative of the 5-aryl-1,3,4-oxadiazole-2-thiol class in antioxidant screening workflows, with demonstrated DPPH radical scavenging activity comparable to ascorbic acid and α-tocopherol standards [3]. Procurement is indicated for laboratories conducting comparative antioxidant evaluations across different 5-aryl substitution patterns (e.g., methyl vs. fluoro vs. chloro vs. methoxy phenyl derivatives) to establish structure-activity relationships. The compound's established synthesis via ultrasound-assisted green methodology [3] further supports its use in academic and industrial settings where environmentally conscious synthetic protocols are prioritized.

Metal Complex Synthesis and 1,2,4-Triazole Derivatization

This compound functions as a versatile synthetic intermediate for generating Schiff base ligands and subsequent metal complexes. The thiol group at the 2-position reacts with hydrazine to yield 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, which upon treatment with aromatic aldehydes forms di-dentate Schiff base ligands capable of coordinating Ni(II), Cu(II), Co(II), Cr(III), and Fe(III) ions [4]. Researchers procuring this compound for coordination chemistry applications benefit from its well-characterized reactivity profile and the established synthetic pathway to metal complexes with confirmed structures by FTIR, 1H-NMR, mass spectrometry, and elemental analysis [4].

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